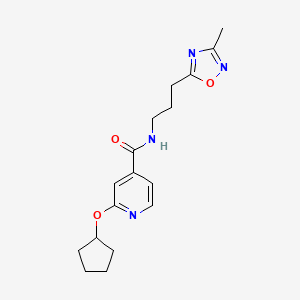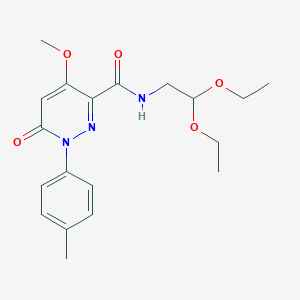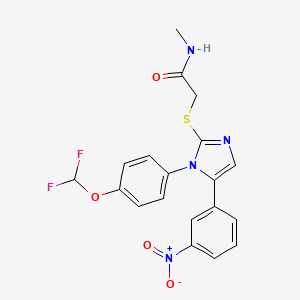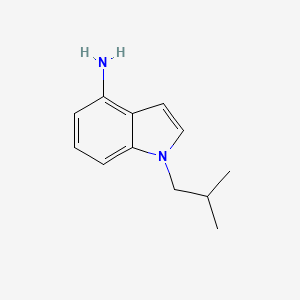
2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a novel isonicotinamide derivative that has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways that are involved in the development of various diseases.
Biochemical and Physiological Effects:
Studies have reported that 2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide exhibits various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve cognitive function. It has also been reported to have antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide in lab experiments is its potential therapeutic applications. It has shown promise in the treatment of various diseases, making it a valuable compound for research. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for the research on 2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide. One direction is to further investigate its mechanism of action to better understand how it works and identify potential targets for drug development. Another direction is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and viral infections. Additionally, future research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
In conclusion, 2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide is a novel isonicotinamide derivative that has shown promising results in various scientific research studies. Its potential therapeutic applications, anti-inflammatory, anti-cancer, and anti-bacterial activities, and its ability to improve cognitive function make it a valuable compound for research. However, further studies are needed to better understand its mechanism of action and identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of 2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide involves the reaction of isonicotinic acid hydrazide with 3-(3-methyl-1,2,4-oxadiazol-5-yl)propionic acid chloride, followed by the addition of cyclopentanol. The reaction is carried out in the presence of a base and a solvent, and the product is obtained through purification and crystallization.
Applications De Recherche Scientifique
2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide has shown potential therapeutic applications in various scientific research studies. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-cyclopentyloxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-12-20-15(24-21-12)7-4-9-19-17(22)13-8-10-18-16(11-13)23-14-5-2-3-6-14/h8,10-11,14H,2-7,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHKZRREJCZHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCNC(=O)C2=CC(=NC=C2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2906448.png)

![Bicyclo[5.1.0]octane-4-carboxylic acid](/img/structure/B2906451.png)

![7-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2906453.png)
![(4-Methoxyphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2906455.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2906462.png)
![N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2906463.png)

![4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B2906466.png)

